Enhanced Lipophilicity (LogP) Due to Ortho-Methyl Substitution
The presence of an ortho-methyl group in 1-(4-Methoxy-2-methylphenyl)cyclohexanol significantly increases its lipophilicity compared to analogs lacking this substituent. This is quantitatively demonstrated by comparing its LogP value (3.155) to that of the para-methoxy-only analog, 1-(4-methoxyphenyl)cyclohexanol (LogP ≈ 2.44) . The compound also exhibits a LogP of 3.155, which is higher than the positional isomer 2-(2-methylphenyl)cyclohexanol (LogP = 3.01) .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 3.155 |
| Comparator Or Baseline | 1-(4-methoxyphenyl)cyclohexanol (LogP ≈ 2.44); 2-(2-methylphenyl)cyclohexanol (LogP = 3.01) |
| Quantified Difference | Δ LogP ≈ +0.715 vs. 1-(4-methoxyphenyl)cyclohexanol; Δ LogP = +0.142 vs. 2-(2-methylphenyl)cyclohexanol |
| Conditions | Calculated LogP (XLogP3 or similar algorithm) at 25°C |
Why This Matters
Higher LogP values correlate with increased membrane permeability and potentially altered tissue distribution, making this compound a preferred choice for applications requiring enhanced hydrophobic character or blood-brain barrier penetration.
